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molecular formula C11H17N5O4S B8737853 4-(4-Methylpiperazin-1-ylamino)-3-nitrobenzenesulfonamide

4-(4-Methylpiperazin-1-ylamino)-3-nitrobenzenesulfonamide

Cat. No. B8737853
M. Wt: 315.35 g/mol
InChI Key: VZSCBESJZWONNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

A 50 mL round-bottomed flask was charged with 4-chloro-3-nitrobenzenesulfonamide (1 g, 4.23 mmol), 4-methylpiperazin-1-amine dihydrochloride (1 g, 5.32 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (3 mL, 20.01 mmol) in dioxane (10 mL). The reaction mixture was refluxed for 12 hours. After this time, the reaction mixture was cooled to room temperature, the salt filtered off via a Buchner funnel, and the solvent removed in vacuo. The crude product was added to a silica gel column (Analogix, SF65-200 g) and purified by eluting with 0-5% methanol in dichloromethane.
Quantity
1 g
Type
reactant
Reaction Step One
Name
4-methylpiperazin-1-amine dihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].Cl.Cl.[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([NH2:24])[CH2:20][CH2:19]1.CN(C)CCN(C)C>O1CCOCC1>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([NH:24][C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])[CH2:20][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Name
4-methylpiperazin-1-amine dihydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.Cl.CN1CCN(CC1)N
Name
Quantity
3 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the salt filtered off via a Buchner funnel
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The crude product was added to a silica gel column (Analogix
CUSTOM
Type
CUSTOM
Details
SF65-200 g) and purified
WASH
Type
WASH
Details
by eluting with 0-5% methanol in dichloromethane

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)NC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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